PLX7486 is derived from a series of compounds designed to target CSF1R, which is implicated in the tumor microenvironment's immune modulation. The classification of PLX7486 falls under small molecule inhibitors, specifically targeting receptor tyrosine kinases involved in signaling pathways that promote tumor growth and immune evasion.
The synthesis of PLX7486 involves multiple steps, typically starting from commercially available precursors. The synthetic pathway includes:
The detailed synthetic route can vary based on the specific starting materials used and the desired purity levels, but it generally follows established organic synthesis protocols.
PLX7486 has a well-defined molecular structure characterized by its ability to bind selectively to CSF1R. The molecular formula is CHClNO, indicating the presence of aromatic rings, nitrogen-containing heterocycles, and a chloro substituent.
The three-dimensional conformation of PLX7486 can be analyzed using computational modeling software, which helps in understanding its binding affinity and interaction with CSF1R.
PLX7486 undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and optimizing its therapeutic efficacy.
PLX7486 exerts its effects primarily through selective inhibition of CSF1R. This mechanism involves:
Research has shown that targeting CSF1R can lead to decreased tumor growth rates in preclinical models, highlighting the potential for PLX7486 as an effective therapeutic agent.
Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.
PLX7486 is primarily explored for:
Ongoing clinical trials are assessing its safety and efficacy in various cancer types, aiming to establish it as a viable treatment option in targeted cancer therapies.
PLX7486 (OPN-7486) is an orally bioavailable small-molecule tyrosine kinase inhibitor targeting colony-stimulating factor-1 receptor (CSF1R/Fms) and tropomyosin receptor kinases (TrkA/B/C). It belongs to the pharmacological class of dual-specificity kinase inhibitors with potential antineoplastic activity through modulation of tumor-associated macrophages (TAMs) and neurotrophic signaling pathways. Unlike monoclonal antibodies against CSF1R, PLX7486's small molecule design enables intracellular kinase domain inhibition, stabilizing CSF1R in an auto-inhibited state [2] [7]. Currently classified as an investigational agent, it has undergone Phase 1 clinical evaluation for advanced solid tumors but shows discontinued development for pancreatic cancer as of 2025 .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1